Mass Spectrometric Differentiation: +2 Da Shift Enables Unambiguous Internal Standard Quantification
The target compound carries two ¹³C atoms (named ‘113C’ in the IUPAC name) at the carboxymethyl carboxylate positions. This results in a molecular weight of 273.10 g mol⁻¹—a mass shift of +2.0 Da versus the unlabeled DL‑MGDA trisodium salt (271.11 g mol⁻¹, CAS 164462‑16‑2) [1]. In LC‑MS/MS, this +2 Da shift moves the labeled species outside the natural‑abundance isotopologue envelope of the analyte, providing a baseline‑resolved extracted ion chromatogram suitable for stable‑isotope dilution quantification. By contrast, unlabeled MGDA supplies zero mass offset, while the commercially available ¹³C₂‑labeled L‑MGDA (CAS 500692‑90‑0, MW 273.10 g mol⁻¹) offers an identical mass shift but lacks the defined single‑label‑per‑carboxylate specification and is typically supplied as the free acid rather than the pre‑formed trisodium salt .
| Evidence Dimension | Molecular ion mass shift vs. unlabeled DL‑MGDA trisodium salt |
|---|---|
| Target Compound Data | MW = 273.10 g mol⁻¹ (trisodium salt; two ¹³C atoms at carboxymethyl carboxylates) |
| Comparator Or Baseline | Unlabeled DL‑MGDA trisodium salt (CAS 164462‑16‑2): MW = 271.11 g mol⁻¹ |
| Quantified Difference | +2.0 Da mass shift (Δm/z = 2) |
| Conditions | Exact mass calculated from molecular formula C₅¹³C₂H₈NNa₃O₆; applicable to ESI‑MS and LC‑MS/MS under standard positive/negative ionization modes. |
Why This Matters
The +2 Da shift eliminates isobaric interference from the unlabeled analyte, enabling the target compound to function as a genuine isotope‑dilution internal standard. Without this shift, accurate quantification of MGDA in complex matrices (wastewater, soil extracts, biological fluids) is not achievable.
- [1] PubChem. Trisodium dicarboxymethyl alaninate (CAS 164462-16-2). Molecular Weight: 271.11 g/mol. (https://pubchem.ncbi.nlm.nih.gov/compound/164462-16-2) View Source
